An In-Depth Technical Guide to α-Methyl-L-valine Hydrochloride for Advanced Research
An In-Depth Technical Guide to α-Methyl-L-valine Hydrochloride for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of Steric Hindrance in Peptide Design
In the intricate world of peptide and small molecule drug design, the pursuit of enhanced stability, conformational rigidity, and improved pharmacokinetic profiles is paramount. The introduction of sterically hindered amino acid analogues represents a key strategy in achieving these goals. Among these, α-methyl-L-valine hydrochloride stands out as a valuable chiral building block. Its unique structural feature—a methyl group at the α-carbon—confers significant advantages in medicinal chemistry, particularly in the synthesis of peptidomimetics and other therapeutic agents. This guide provides a comprehensive technical overview of α-methyl-L-valine hydrochloride, from its fundamental properties to its synthesis and applications, designed to empower researchers in their quest for novel drug discovery and development.
Core Identification and Physicochemical Properties
α-Methyl-L-valine hydrochloride is the hydrochloride salt of α-methyl-L-valine, a non-proteinogenic amino acid. The presence of the α-methyl group introduces a quaternary stereocenter, which significantly influences its chemical behavior and biological activity.
| Property | Value | Source |
| CAS Number | 53940-83-3 | [1] |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Molecular Weight | 167.63 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Sparingly soluble in water | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
Structural Representation:
Caption: Generalized workflow for the asymmetric synthesis of α-methyl-L-valine hydrochloride.
Key Experimental Considerations:
-
Choice of Chiral Auxiliary: Evans' oxazolidinone auxiliaries are commonly employed to provide a rigid chiral environment, directing the incoming electrophile (a methylating agent) to one face of the enolate.
-
Enolate Formation: Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are typically used at low temperatures to ensure complete and regioselective enolate formation.
-
Methylation: Methyl iodide or dimethyl sulfate are common methylating agents. The stereochemical outcome is dictated by the steric bias imposed by the chiral auxiliary.
-
Cleavage and Deprotection: The auxiliary is subsequently cleaved under conditions that do not compromise the stereochemical integrity of the newly formed quaternary center. This is often followed by standard deprotection strategies for the amino and carboxyl groups.
-
Salt Formation: The final free amino acid can be converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, followed by crystallization.
Applications in Drug Development and Peptide Chemistry
The primary application of α-methyl-L-valine hydrochloride is as a specialized building block in peptide synthesis. [4]The α-methyl group imparts several desirable properties to the resulting peptides:
-
Enhanced Proteolytic Stability: The steric bulk of the α-methyl group hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and thereby extending its in vivo half-life. [5]* Conformational Constraint: The α-methyl group restricts the conformational freedom of the peptide backbone, favoring helical secondary structures. [6]This is particularly valuable in the design of peptide mimetics where a specific conformation is required for biological activity.
-
Increased Lipophilicity: The addition of a methyl group can increase the lipophilicity of the peptide, potentially improving its membrane permeability and oral bioavailability.
These properties make α-methyl-L-valine a valuable component in the design of novel peptide therapeutics, including enzyme inhibitors, receptor agonists and antagonists, and agents targeting protein-protein interactions. [7]For instance, the incorporation of α-methylated amino acids into apolipoprotein A-I mimetic peptides has been shown to enhance their helicity and cholesterol efflux potential, highlighting their therapeutic promise. [6] Logical Relationship of α-Methylation to Improved Peptide Properties:
Caption: Impact of α-methylation on the physicochemical and pharmacokinetic properties of peptides.
Analytical Characterization
The rigorous characterization of α-methyl-L-valine hydrochloride is essential to confirm its identity, purity, and stereochemical integrity. A combination of spectroscopic and chromatographic techniques is employed.
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The spectrum will show characteristic signals for the isopropyl group (a doublet and a multiplet), a singlet for the α-methyl group, and a broad signal for the ammonium protons. The absence of a signal for the α-proton is a key indicator of successful α-methylation. ¹³C NMR: The spectrum will display a signal for the quaternary α-carbon, in addition to the expected signals for the carboxyl, isopropyl, and α-methyl carbons. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the ammonium group (N-H stretching and bending), the carboxylic acid (O-H and C=O stretching), and C-H stretching and bending vibrations of the alkyl groups. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry will show a molecular ion peak corresponding to the protonated free amino acid [M+H]⁺. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Chiral HPLC is crucial for determining the enantiomeric purity of the final product, ensuring the desired L-configuration is obtained. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for α-methyl-L-valine hydrochloride is not widely available, general precautions for handling amino acid hydrochlorides should be followed. These compounds are typically acidic and may cause skin and eye irritation.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [8]* Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [9]* Spills: In case of a spill, sweep up the solid material carefully to avoid generating dust and dispose of it as chemical waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [7]* Skin Contact: Wash the affected area with soap and water. [9]* Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention. [7]
Conclusion: A Versatile Tool for Future Drug Discovery
α-Methyl-L-valine hydrochloride is more than just a modified amino acid; it is a strategic tool for medicinal chemists and drug developers. Its ability to confer proteolytic resistance and conformational stability makes it an invaluable asset in the design of next-generation peptide therapeutics with improved pharmacokinetic profiles. As our understanding of the structure-activity relationships of peptides continues to evolve, the demand for unique building blocks like α-methyl-L-valine hydrochloride is poised to grow, paving the way for the development of more effective and durable peptide-based drugs.
References
-
Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC. [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science. [Link]
-
Synthetic Preparation of N-Methyl-α-amino Acids | Chemical Reviews - ACS Publications. ACS Publications. [Link]
-
The Role of L-Valine Methyl Ester HCl in Modern Peptide Synthesis. Medium. [Link]
-
Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. Carl ROTH. [Link]
- CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents.
-
An Improved Synthesis of Fmoc-N-methyl-α-amino Acids | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap. Patsnap. [Link]
-
Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - Research Collection. ETH Zurich Research Collection. [Link]
-
ALPHA-METHYL-L-VALINE HYDROCHLORIDE [CAS: 53940-83-3] - Ivy Fine Chemicals. Ivy Fine Chemicals. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]
- 3. 53940-83-3|(S)-2-Amino-2,3-dimethylbutanoic acid|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. α-Methyl Amino Acids - Enamine [enamine.net]
- 6. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
